2-(2-Fluorophenyl)-2-methoxyacetic acid
Description
Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnbinno.com Fluorine's high electronegativity and relatively small size can lead to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics compared to their non-fluorinated analogues. numberanalytics.comnbinno.com These modifications are highly sought after in various fields, including pharmaceuticals, materials science, and agrochemicals. numberanalytics.comalfa-chemistry.com
The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org This stability is a crucial attribute in the design of robust molecules for a range of applications. In medicinal chemistry, the strategic incorporation of fluorine can improve a drug's metabolic stability and bioavailability. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com
Table 1: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Thermal Stability | Increased | High strength of the C-F bond. wikipedia.org |
| Chemical Stability | Increased | Fluorine atoms shield the carbon skeleton from reagents. wikipedia.org |
| Lipophilicity | Generally Increased | Can enhance membrane permeability. numberanalytics.com |
| Acidity | Increased in adjacent groups | Strong electron-withdrawing effect of fluorine. wikipedia.org |
| Bioavailability | Often Improved | Enhanced metabolic stability and membrane crossing. numberanalytics.com |
Importance of Chiral Carboxylic Acids in Stereoselective Transformations
Chiral carboxylic acids are fundamental building blocks in organic synthesis, playing a critical role in the creation of enantiomerically pure compounds. rsc.org These molecules are integral to many natural products, therapeutic agents, and serve as privileged ligands and catalysts in asymmetric reactions. rsc.org The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals, where different enantiomers of a drug can exhibit vastly different biological activities.
In recent years, chiral carboxylic acids have gained attention as effective Brønsted acid organocatalysts. researchgate.netnih.gov Their acidity, which can be tuned through catalyst design, allows them to activate a range of substrates in asymmetric transformations. nih.gov This catalytic utility has expanded the toolkit available to synthetic chemists for constructing complex chiral molecules with high levels of stereocontrol. researchgate.net Furthermore, chiral carboxylic acids are employed as powerful auxiliaries for the enantioresolution of racemic mixtures, facilitating the separation of diastereomeric derivatives.
Overview of Research Trajectories for 2-(2-Fluorophenyl)-2-methoxyacetic Acid
Research concerning this compound is multifaceted, primarily focusing on its synthesis, chemical properties, and potential applications as a building block in more complex molecular architectures. While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its structural motifs suggest several key areas of investigation.
Current research trajectories likely involve:
Development of Stereoselective Syntheses: A primary goal is the development of efficient and highly stereoselective methods to access both enantiomers of this compound. This would enable its use as a chiral building block in the synthesis of enantiomerically pure target molecules.
Application in Asymmetric Catalysis: Given the growing interest in chiral carboxylic acids as organocatalysts, researchers are likely exploring the potential of this compound and its derivatives to catalyze various asymmetric reactions. The presence of the fluorine atom could modulate the catalyst's acidity and steric environment, potentially leading to unique reactivity and selectivity.
Synthesis of Biologically Active Molecules: The combination of a fluorinated phenyl ring and a chiral carboxylic acid moiety makes this compound an attractive starting material for the synthesis of novel pharmaceutical and agrochemical candidates. Research in this area would focus on incorporating the 2-(2-fluorophenyl)-2-methoxyacetyl group into larger molecules to evaluate their biological activity.
While detailed experimental data on the specific applications of this compound is limited in readily available literature, its structural components firmly place it within the dynamic and significant fields of organofluorine chemistry and stereoselective synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMIKFLPRKIXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-02-7 | |
| Record name | 2-(2-fluorophenyl)-2-methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Fluorophenyl 2 Methoxyacetic Acid and Its Enantiomers
Classical Chemical Synthesis Pathways for α-Methoxyaryl Carboxylic Acid Frameworks
The synthesis of α-methoxyaryl carboxylic acids, including 2-(2-Fluorophenyl)-2-methoxyacetic acid, can be achieved through several established chemical routes. One common industrial method involves the oxidation of the corresponding α-methoxy alcohol. For instance, methoxyacetic acid is produced industrially by the oxidation of 2-methoxyethanol (B45455) using air or oxygen in the presence of platinum catalysts. wikipedia.org Another classical approach is the reaction of a sodium alkoxide with a halo-acid, such as the reaction of sodium methoxide (B1231860) with monochloroacetic acid to yield methoxyacetic acid. wikipedia.org
General synthetic strategies for carboxylic acids that can be adapted for these frameworks include the hydrolysis of nitriles and the carboxylation of Grignard reagents. youtube.comyoutube.com The hydrolysis of a nitrile (R-CN) under acidic conditions (H3O+) yields a carboxylic acid, introducing an additional carbon atom. youtube.comyoutube.com Similarly, reacting a Grignard reagent (R-MgX) with carbon dioxide, followed by an acidic workup, results in the formation of a carboxylic acid with one additional carbon atom. youtube.comyoutube.com Oxidation of primary alcohols and aldehydes using strong oxidizing agents like chromic acid is another fundamental method for carboxylic acid synthesis. youtube.com
Enantioselective Chemical Synthesis Strategies for this compound
Achieving enantiopure forms of this compound requires specialized enantioselective synthetic strategies. These methods are designed to control the stereochemistry at the chiral α-carbon center.
Asymmetric Catalysis in the Formation of Chiral α-Carbon Centers
Asymmetric catalysis is a powerful tool for establishing chiral centers with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A novel umpolung strategy has been developed for the catalytic formation of a chiral α-alkoxyalkyl anion from an aromatic aldehyde, which can then be used in asymmetric synthesis. nih.gov This method involves the synergistic action of a chiral copper-N-heterocyclic carbene catalyst and a palladium-bisphosphine catalyst to achieve high enantioselectivities in three-component coupling reactions. nih.gov The key to this process is the catalytic generation of an enantioenriched chiral α-alkoxyalkylcopper(I) intermediate from an aldehyde, followed by a stereospecific cross-coupling reaction. nih.gov
Chiral Auxiliary-Mediated Approaches to Enantiopure this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.
Commonly used chiral auxiliaries include oxazolidinones (Evans' auxiliaries) and pseudoephedrine. wikipedia.org For instance, a carboxylic acid can be reacted with pseudoephedrine to form an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which then reacts with an electrophile. The stereochemistry of the addition is directed by the chiral auxiliary. wikipedia.org Subsequently, the auxiliary is cleaved to yield the enantioenriched carboxylic acid derivative. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application(s) | Key Features |
| Oxazolidinones (Evans') | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | High diastereoselectivity, reliable formation of Z-enolates. researchgate.netresearchgate.net |
| Pseudoephedrine | Asymmetric alkylation | Product configuration directed by the methyl group. wikipedia.org |
| Camphorsultam | Various asymmetric reactions | Derived from naturally occurring camphor. |
| tert-Butanesulfinamide | Synthesis of chiral amines | Readily cleaved under mild acidic conditions. |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis | Axially chiral ligand. wikipedia.org |
Dynamic Kinetic Resolution in the Synthesis of α-Methoxyaryl Carboxylic Acids
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic mixture into a single enantiomer. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For a DKR to be successful, the rate of racemization must be at least comparable to, and ideally faster than, the rate of reaction of the faster-reacting enantiomer.
DKR can be achieved through chemo-catalytic or chemo-enzymatic methods. princeton.edu In a chemo-enzymatic approach, an enzyme selectively transforms one enantiomer while a metal catalyst racemizes the remaining substrate. rsc.org For example, the combination of enzymatic kinetic resolution with a ruthenium-catalyzed alcohol racemization has been used to achieve efficient DKR of δ-hydroxy esters with high enantiomeric excess and conversion. nih.gov Organocatalysis-based DKR has also emerged as a potent strategy, utilizing chiral bifunctional catalysts like (thio)ureas and squaramides to promote asymmetric reactions. mdpi.com
Biocatalytic Approaches to the Synthesis and Resolution of this compound
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure compounds. researchgate.netmdpi.com Enzymes, particularly lipases and esterases, are widely used for their ability to catalyze reactions with high regio- and stereoselectivity. researchgate.net
Enzymatic Kinetic Resolution of Racemic Mixtures
Enzymatic kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. researchgate.net Lipases are frequently employed for the kinetic resolution of racemic carboxylic acids or their esters through enantioselective esterification or hydrolysis. researchgate.netalmacgroup.com
The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme for one enantiomer over the other. For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) in a two-phase system of toluene (B28343) and an ionic liquid yielded a product with high enantiomeric purity, demonstrating an E-value of 67.5. mdpi.com Similarly, the resolution of 3-phenylbutanoic acid using Pseudomonas fluorescens lipase achieved an E-value greater than 200. almacgroup.com
Table 2: Examples of Enzymatic Kinetic Resolutions
| Substrate | Enzyme | Reaction Type | E-value | Reference |
| (R,S)-Flurbiprofen | Immobilized Candida antarctica lipase B (CALB) | Esterification | High (eep = 89.6%) | researchgate.net |
| Racemic δ-hydroxy esters | Lipase | Transesterification | Up to 360 | nih.gov |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Transesterification | 67.5 | mdpi.com |
| (±)-3-Phenylbutanoic acid ethyl ester | Pseudomonas fluorescens lipase | Hydrolysis | >200 | almacgroup.com |
Stereoselective Biotransformations Utilizing Microorganisms and Isolated Enzymes
Information regarding the use of specific microorganisms or isolated enzymes (such as lipases, esterases, or nitrilases) for the kinetic or dynamic kinetic resolution of racemic this compound or its precursors is not available in the reviewed literature. While biocatalysis is a common strategy for producing enantiomerically pure aryl-substituted carboxylic acids, details of its application to this particular compound, including specific enzyme selection, reaction conditions, yields, and enantiomeric excess values, have not been documented in the search results.
Engineering of Biocatalysts for Enhanced Enantioselectivity
Similarly, there is no specific information available on the engineering of biocatalysts to improve the enantioselectivity or efficiency of synthesizing this compound. Research in protein engineering, including techniques like directed evolution and rational design, has been successfully applied to enhance the performance of enzymes for the production of other chiral compounds. nih.gov However, the application of these methodologies to develop specialized biocatalysts for this compound has not been reported in the available scientific literature.
Stereochemical Characterization and Absolute Configuration Elucidation of 2 2 Fluorophenyl 2 Methoxyacetic Acid
Methodologies for Enantiomeric Purity Assessment
Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is the first step in characterizing a chiral compound. This involves quantifying the relative amounts of the two enantiomers in a mixture.
Chiral Chromatographic Separation Techniques (e.g., HPLC, GC)
Chiral chromatography is the most widely used and powerful technique for separating enantiomers, allowing for their accurate quantification. gcms.czphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and dominant technology for enantiomeric resolution. sigmaaldrich.commdpi.com For acidic compounds like 2-(2-Fluorophenyl)-2-methoxyacetic acid, several types of CSPs are effective. chiraltech.com Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX), are specifically designed for the enantioseparation of acidic molecules. chiraltech.com The separation mechanism relies on the formation of transient diastereomeric ion-pairs between the acidic analyte and the basic chiral selector on the stationary phase. chiraltech.com Additionally, cyclodextrin-based CSPs have proven to be broadly applicable for the separation of various enantiomers, including acidic compounds. nih.gov The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a buffer or additive, is crucial for optimizing the separation. chiraltech.comlabicom.cz
Gas Chromatography (GC): For GC analysis, carboxylic acids are typically derivatized to more volatile esters (e.g., methyl or ethyl esters) prior to injection. chromforum.org The separation is then performed on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). gcms.czsigmaaldrich.com The differential interaction of the enantiomeric esters with the chiral cyclodextrin cavities results in their separation. gcms.cz
Spectroscopic Determination of Enantiomeric Excess
Spectroscopic methods offer an alternative to chromatography for determining enantiomeric excess. These techniques rely on the differential interaction of enantiomers with polarized light or other chiral entities.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Raman Optical Activity (ROA), can be used for quantitative analysis of enantiomeric mixtures. mdpi.com These methods measure the difference in absorption (CD) or scattering intensity (ROA) of left and right circularly polarized light by a chiral sample. mdpi.com The magnitude of the signal is directly proportional to the excess of one enantiomer over the other. mdpi.com While highly effective, these methods often require specialized equipment and the development of calibration curves for accurate quantification. mdpi.comnih.gov Another approach involves using chiral fluorescent chemosensors that exhibit a stereoselective response, such as fluorescence quenching or amplification, upon binding to the enantiomers of a carboxylate, allowing for the determination of the ee. rsc.org
Strategies for Absolute Configuration Assignment
Once enantiomeric purity is established, the absolute spatial arrangement of atoms at the stereocenter (i.e., whether it is the R or S configuration) must be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for assigning absolute configuration. drpress.org Since enantiomers have identical NMR spectra, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.gov Diastereomers have distinct physical properties and, crucially, different NMR spectra, which allows for their differentiation. wikipedia.org
Mosher's Reagent-Based Analysis for α-Chiral Systems
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride are widely used CDAs for determining the absolute configuration of chiral alcohols and amines. wikipedia.orgspringernature.com The methodology involves reacting the chiral substrate with both the (R)- and (S)-enantiomers of the Mosher's reagent to form a pair of diastereomeric esters or amides. springernature.com
For a compound like this compound, the Mosher method would be applied to its chiral precursor, 2-(2-Fluorophenyl)-2-hydroxyacetic acid. The analysis of the resulting diastereomeric MTPA esters via ¹H NMR spectroscopy allows for the assignment of the alcohol's stereocenter. The principle is based on the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation, causing predictable shielding or deshielding of nearby protons in the substrate. springernature.com By comparing the chemical shifts (δ) of protons in the (S)-MTPA ester versus the (R)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) is calculated. The sign of these Δδ values for different protons on either side of the stereocenter allows for the unambiguous assignment of the absolute configuration. springernature.com
Mechanistic Investigations of Reactions Involving 2 2 Fluorophenyl 2 Methoxyacetic Acid Derivatives
Reaction Pathway Elucidation for Carboxylic Acid Transformations
The transformation of carboxylic acids and their derivatives, such as esters of 2-(2-Fluorophenyl)-2-methoxyacetic acid, involves several key reaction pathways. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic routes. The primary reactions of interest are hydrolysis of the corresponding esters and nucleophilic substitution reactions at the key reactive centers of the molecule.
The hydrolysis of esters is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. chemistnotes.com This process can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism. ucoz.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester, such as a methyl or ethyl ester of this compound, is a reversible process that establishes an equilibrium between reactants and products. libretexts.org The most common mechanism for this reaction is the bimolecular acid-catalyzed acyl cleavage pathway (AAC2). chemistnotes.comucoz.com
The AAC2 mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H3O+), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy (-OR) groups, converting it into a better leaving group (an alcohol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol as a leaving group. youtube.com
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. ucoz.com The irreversibility stems from the final step, where the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards the alcohol. ucoz.comyoutube.com The most prevalent mechanism is the bimolecular base-catalyzed acyl cleavage pathway (BAC2). chemistnotes.com
The BAC2 mechanism proceeds as follows:
Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (⁻OR) as the leaving group. youtube.com
Acid-Base Reaction: The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, forming an alcohol and a carboxylate anion. youtube.com
Workup: An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com
| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) |
| Catalyst | Acid (e.g., H2SO4, HCl) | Base (e.g., NaOH, KOH) |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Key Step | Protonation of carbonyl to activate electrophile | Direct attack by strong nucleophile |
| Reversibility | Reversible | Irreversible |
| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |
| Mechanism Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
Derivatives of this compound have two primary sites susceptible to nucleophilic substitution: the carboxyl carbon and the α-carbon (the carbon atom to which the carboxyl group, fluorophenyl group, and methoxy (B1213986) group are attached).
Substitution at the Carboxyl Group: Reactions at the carboxyl carbon proceed via the nucleophilic acyl substitution mechanism. masterorganicchemistry.com This pathway is central to the interconversion of carboxylic acid derivatives (e.g., converting an acid chloride to an ester). The reaction involves a two-step addition-elimination process. masterorganicchemistry.com
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group.
The feasibility of this reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com For instance, a chloride ion is an excellent leaving group, making acid chlorides highly reactive, whereas an alkoxide ion is a poorer leaving group.
Substitution at the α-Carbon: Nucleophilic substitution at the α-carbon is less common for this specific molecule unless a good leaving group is present at this position. If such a derivative were synthesized (e.g., with a halogen at the α-carbon instead of the methoxy group), the reaction would proceed via SN1 or SN2 pathways. organic-chemistry.org
SN2 Mechanism: A bimolecular process where the nucleophile attacks the carbon from the side opposite to the leaving group in a single, concerted step. youtube.com This leads to an inversion of stereochemistry at the chiral center. SN2 reactions are favored by primary and secondary substrates and are sensitive to steric hindrance. youtube.com
SN1 Mechanism: A two-step, unimolecular process. First, the leaving group departs to form a planar carbocation intermediate. Second, the nucleophile attacks the carbocation. organic-chemistry.org Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to racemization if the α-carbon is a stereocenter. organic-chemistry.org The stability of the carbocation is a key factor; the α-carbon in this molecule is secondary and adjacent to a phenyl ring, which could offer some resonance stabilization to a potential carbocation.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, molecular structures, and reactivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. Researchers can model the hydrolysis and substitution reactions of this compound derivatives to gain deeper mechanistic insights.
By performing DFT calculations, it is possible to:
Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, products, reaction intermediates, and transition states.
Locate Transition States: A transition state represents the highest energy point along a reaction coordinate. DFT calculations can precisely locate this structure, and frequency calculations can confirm its identity by finding a single imaginary frequency corresponding to the motion along the reaction pathway.
These calculations can validate proposed mechanisms, such as the formation of tetrahedral intermediates in ester hydrolysis, and provide quantitative data on the energy barriers that govern reaction rates.
The reactivity and properties of this compound are influenced by its three-dimensional shape or conformation. The molecule has several rotatable single bonds, leading to various possible spatial arrangements of its constituent groups (fluorophenyl, methoxy, and carboxyl).
Computational methods can be used to perform a systematic conformational analysis :
Potential Energy Scans: By systematically rotating a specific bond (e.g., the bond between the α-carbon and the phenyl ring) and calculating the energy at each step, an energy profile can be generated. cwu.edu
Identification of Minima and Maxima: The low-energy points on this profile correspond to stable conformers (conformational isomers), while the high-energy points represent the transition states for interconversion between them. cwu.edu
This analysis reveals the most stable conformation(s) of the molecule and the energy barriers to rotation. Understanding the preferred conformation is essential, as it dictates how the molecule interacts with other reagents and catalysts.
DFT calculations can also be used to compute a range of molecular properties, known as reactivity descriptors , that help predict and explain the chemical behavior of this compound. researchgate.net These descriptors arise from Conceptual DFT and provide insight into the electronic effects of the substituent groups.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Global Reactivity Descriptors: These provide a general measure of a molecule's reactivity. They include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net For example, a molecule with a high chemical potential and low hardness is considered a good nucleophile.
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors predict which specific atoms within the molecule are most reactive. Fukui functions and the dual descriptor (Δf(r)) identify the most likely sites for nucleophilic, electrophilic, and radical attack. frontiersin.org For this compound, this analysis could pinpoint the relative electrophilicity of the carbonyl carbon versus the α-carbon.
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to electron-donating ability (nucleophilicity) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ΔE | Indicator of kinetic stability and chemical reactivity |
| Chemical Potential | μ | Describes the escaping tendency of electrons |
| Chemical Hardness | η | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule |
| Fukui Function | f(r) | Identifies the most reactive sites within a molecule |
Kinetic Studies of Reactions Involving this compound
Kinetic studies are crucial for understanding the mechanism of a chemical reaction, optimizing reaction conditions, and ensuring process safety and efficiency. For a compound like this compound, kinetic investigations would typically focus on common reactions such as esterification, amidation, or decarboxylation. These studies would involve systematically varying parameters like temperature, reactant concentrations, and catalyst loading to determine their influence on the reaction rate.
Hypothetical Kinetic Data Presentation
To illustrate the type of data that would be generated from such research, a hypothetical example of a kinetic study on the acid-catalyzed esterification of this compound with ethanol (B145695) is presented below.
Disclaimer: The following data is purely illustrative and does not represent experimentally determined values. It is intended to demonstrate how kinetic findings for this compound would be structured.
The reaction can be represented as:
C₆H₄F-CH(OCH₃)COOH + CH₃CH₂OH ⇌ C₆H₄F-CH(OCH₃)COOCH₂CH₃ + H₂O
Rate = k [C₆H₄F-CH(OCH₃)COOH] [CH₃CH₂OH]
Where k is the rate constant. The effect of temperature on the rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea), a critical parameter for understanding the reaction's energy barrier.
The following interactive table presents hypothetical data from such a kinetic study.
| Experiment | Initial [Acid] (mol/L) | Initial [Ethanol] (mol/L) | Temperature (K) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 300 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 300 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 300 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 310 | 3.1 x 10⁻⁵ |
| 5 | 0.1 | 0.1 | 320 | 6.0 x 10⁻⁵ |
From this illustrative data, one could deduce the reaction orders and calculate the rate constant at each temperature. Subsequently, an Arrhenius plot (ln(k) vs. 1/T) would yield the activation energy for the reaction.
Detailed Research Findings
As of the latest literature review, specific, experimentally-derived research findings on the reaction kinetics of this compound are not available. Research in this area would be a valuable contribution to understanding the reactivity of fluorinated and methoxylated phenylacetic acid derivatives. Such studies would provide a quantitative basis for comparing its reactivity to other similar carboxylic acids and would be essential for any potential scale-up or industrial application.
Advanced Derivatization Chemistry and Functionalization of 2 2 Fluorophenyl 2 Methoxyacetic Acid
Derivatization for Enhanced Spectroscopic and Chromatographic Analysis
Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical technique. nih.gov For a chiral molecule like 2-(2-Fluorophenyl)-2-methoxyacetic acid, derivatization is crucial for determining enantiomeric purity and absolute configuration using techniques like NMR spectroscopy and HPLC.
For Spectroscopic Analysis (NMR): The primary method for spectroscopic analysis of enantiomers involves converting them into diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. nih.gov For this compound, its carboxylic acid group would be the target for derivatization. It could be reacted with a chiral alcohol or amine to form diastereomeric esters or amides, respectively. Although no specific examples exist for this acid, a common strategy involves reacting the analyte with an enantiomerically pure agent and observing the differences in the chemical shifts (Δδ) of the resulting diastereomers. wikipedia.org The fluorine atom on the phenyl ring could also serve as a sensitive probe in ¹⁹F NMR spectroscopy, a technique known for its wide chemical shift range and high sensitivity, which could potentially be used to analyze diastereomeric derivatives. nih.gov
For Chromatographic Analysis (HPLC/GC): Chromatographic separation of enantiomers can be achieved either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a CDA to form diastereomers, which can then be separated on a standard achiral column. wikipedia.org The carboxylic acid functional group of this compound can be converted into an ester or amide using a chiral reagent. For instance, reaction with a chiral amine would yield diastereomeric amides that could be separated by reversed-phase HPLC. Furthermore, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV-Visible or fluorescence detectors in HPLC. researchgate.net
Table 1: Potential Derivatization Reactions for Analytical Enhancement
| Analytical Technique | Target Functional Group | Potential Reagent Type | Resulting Derivative | Purpose |
| NMR Spectroscopy | Carboxylic Acid | Chiral Alcohol/Amine | Diastereomeric Ester/Amide | Enantiomeric purity determination via distinct chemical shifts. wikipedia.org |
| ¹⁹F NMR Spectroscopy | Fluorophenyl Group | Chiral Solvating Agent | Diastereomeric Complex | Enantiomeric differentiation using the fluorine atom as a probe. nih.gov |
| HPLC | Carboxylic Acid | Chiral Amine | Diastereomeric Amide | Separation of enantiomers on an achiral stationary phase. epa.gov |
| HPLC (UV/Fluorescence) | Carboxylic Acid | Reagent with Chromophore/Fluorophore | Tagged Ester/Amide | Increased detection sensitivity. researchgate.net |
Functional Group Interconversions for Synthetic Elaboration
Functional group interconversions are fundamental reactions in organic synthesis that transform one functional group into another, enabling the construction of more complex molecules. chemicalbook.com The key functional groups in this compound available for interconversion are the carboxylic acid and the methoxy (B1213986) group.
Reactions of the Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be converted into a wide array of other groups.
Esterification: The most common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent to form an ester. orgoreview.comorganic-chemistry.org This is a foundational step for creating various derivatives.
Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(2-Fluorophenyl)-2-methoxyethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the corresponding acyl chloride. This highly reactive intermediate can then be easily converted into esters, amides, and other acid derivatives.
Amide Formation: Reaction with an amine, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), would yield an amide.
Reactions of the Methoxy Group: The methoxy group is generally stable. However, under harsh conditions using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃), the methyl ether can be cleaved to yield a hydroxyl group, forming 2-(2-Fluorophenyl)-2-hydroxyacetic acid.
Table 2: Summary of Potential Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |
| Carboxylic Acid (-COOH) | Amine (R'₂NH), Coupling Agent | Amide (-CONR'₂) |
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
| Methoxy (-OCH₃) | Boron Tribromide (BBr₃) | Hydroxyl (-OH) |
Formation of Complex Molecular Structures through Derivatization
The derivatization of this compound can serve as a starting point for the synthesis of more complex molecular architectures. Its structural features make it a potential building block in medicinal chemistry and materials science.
The primary route to building complexity from this molecule is through reactions at its carboxylic acid handle. By converting the acid to a more reactive species like an acyl chloride or by using peptide coupling reagents, it can be linked to other molecules containing nucleophilic groups (e.g., amines, alcohols, thiols).
For example, it could be incorporated into larger molecules via amide bond formation. If coupled with an amino acid or a peptide, it would introduce a unique α-aryl-α-methoxy acid moiety into the peptide backbone.
Furthermore, this compound could potentially be used in multicomponent reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netmdpi.com While no specific MCRs involving this compound have been reported, carboxylic acids are common components in reactions like the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an amine, and an isocyanide to rapidly generate a complex, peptide-like scaffold. Such strategies are highly valued for their efficiency and ability to create diverse molecular libraries. beilstein-journals.org
Applications of 2 2 Fluorophenyl 2 Methoxyacetic Acid in Asymmetric Organic Synthesis and Chiral Recognition
Role as a Chiral Building Block in Multistep Syntheses
Chiral building blocks, often referred to as "chiral pool" synthesis, are enantiomerically pure compounds that are incorporated into a larger molecule during a multistep synthesis, transferring their chirality to the final product. mdpi.com This strategy is fundamental in the creation of complex molecules like pharmaceuticals and natural products, where specific stereochemistry is crucial for biological activity. uvic.ca The synthesis of enantiomerically pure fluorinated amino acids, for instance, often employs recyclable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. mdpi.com
Although specific total syntheses incorporating 2-(2-Fluorophenyl)-2-methoxyacetic acid as a starting synthon are not widely documented in readily available literature, its structure is analogous to other α-substituted phenylacetic acid derivatives that are valuable precursors. mdpi.com For example, the synthesis of fluorinated phenylalanine analogs, which are important in pharmaceutical development, often starts from chiral precursors that guide the stereoselective construction of the amino acid backbone. beilstein-journals.org The inherent chirality and functional handles (a carboxylic acid and a methoxy (B1213986) group) of this compound make it a plausible candidate for such synthetic campaigns, where it could be elaborated into more complex structures while retaining optical purity.
Utilization as a Chiral Auxiliary or Resolving Agent for Complex Stereochemical Problems
One of the most common and industrially significant methods for separating enantiomers from a racemic mixture is through diastereomeric salt formation. wikipedia.org This process involves reacting a racemic acid or base with a single enantiomer of a chiral base or acid, known as a resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference allows for their separation by techniques like fractional crystallization. nih.gov
Chiral carboxylic acids are frequently employed as resolving agents for racemic amines. nih.govnih.gov The acidic carboxyl group of the resolving agent forms an acid-base salt with the amine. The differing spatial arrangements of the two resulting diastereomeric salts lead to distinct crystal packing and solubilities, enabling the separation of one diastereomer. rsc.orgmdpi.com After separation, the enantiomerically pure amine can be liberated from the salt by treatment with a base.
While direct literature detailing the use of this compound for resolving specific amines or alcohols is sparse, its structural similarity to other effective resolving agents, such as mandelic acid and various 2-arylpropanoic acids, suggests its high potential in this application. nih.govmdpi.com The effectiveness of a resolving agent is often determined empirically by screening various candidates and solvents to find the optimal conditions for crystallization. nih.govresearchgate.net
Table 1: Representative Chiral Resolving Agents and Their Applications
| Chiral Resolving Agent | Racemic Compound Class | Separation Method | Reference |
| (S)-Mandelic Acid | Alcohols (via diastereomeric salt) | Fractional Crystallization | wikipedia.org |
| (+)-Benzotetramisole (BTM) | 2-Aryl-2-fluoropropanoic Acids | Kinetic Resolution | mdpi.com |
| (1R,2S)-2-Amino-1,2-diphenylethanol | 3-Hydroxycarboxylic Acids | Diastereomeric Salt Formation | nih.gov |
| (S)-Naproxen | 1-(2-Hydroxyphenyl)ethylamines | Diastereomeric Salt Formation | rsc.org |
This table illustrates common resolving agents and is for contextual purposes; it does not imply these agents were derived from this compound.
A chiral auxiliary is a compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. uvic.ca After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. mdpi.com The structural features of this compound, particularly its stereogenic center, could potentially be leveraged to direct stereoselective transformations if it were converted into a suitable auxiliary, such as an oxazolidinone derivative.
Development of Novel Chiral Reagents from this compound
Beyond its direct use, this compound can serve as a precursor for novel chiral reagents, particularly chiral derivatizing agents (CDAs). wikipedia.orggoogle.com CDAs are used to determine the enantiomeric purity (enantiomeric excess, or ee) of a sample by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A CDA reacts with both enantiomers of a chiral analyte (often an alcohol or amine) to form a mixture of diastereomers. wikipedia.org Because diastereomers have distinct NMR spectra, the signals for each diastereomer can be integrated to quantify the original enantiomeric ratio. researchgate.net
The most famous example of this class of reagent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid. wikipedia.org By converting the carboxylic acid to a more reactive form, such as an acid chloride (Mosher's acid chloride), it readily forms esters or amides with chiral alcohols and amines, respectively. The fluorine atoms in MTPA provide a strong, clean signal in ¹⁹F NMR, and the phenyl group creates a distinct magnetic environment that leads to observable chemical shift differences (Δδ) between the resulting diastereomers in ¹H NMR.
Given its structure, this compound is a direct analog of Mosher's acid and α-methoxyphenylacetic acid (MPA), another common CDA. nih.gov It could be readily converted to its corresponding acid chloride. This derivative would then be used to react with a chiral alcohol or amine of unknown enantiomeric purity. The fluorine atom on the phenyl ring would provide a useful probe for ¹⁹F NMR analysis, while the distinct stereogenic environment would be expected to induce different chemical shifts in the ¹H NMR spectra of the resulting diastereomeric esters or amides, allowing for the determination of enantiomeric excess. nih.gov
Table 2: Comparison of Common α-Substituted Arylacetic Acid CDAs
| Chiral Derivatizing Agent (CDA) | Acronym | Key Structural Feature | Typical Application | Reference |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | -CF₃ group | Determination of ee and absolute configuration of alcohols/amines | wikipedia.org |
| α-Methoxyphenylacetic acid | MPA | No fluorine | Determination of absolute configuration of secondary alcohols | nih.gov |
| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP | Naphthyl group for stronger anisotropic effects | Determination of absolute configuration of alcohols | |
| This compound | - | o-Fluorophenyl group | Potential for ¹H and ¹⁹F NMR analysis of alcohols/amines | (Analog) |
This table provides examples of established chiral derivatizing agents structurally related to the subject compound.
Advanced Spectroscopic Analyses and Structural Investigations of 2 2 Fluorophenyl 2 Methoxyacetic Acid
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the cornerstone for the structural elucidation of 2-(2-Fluorophenyl)-2-methoxyacetic acid, providing atom-level insights into its chemical environment, connectivity, and dynamic behavior.
Fluorine-19 (¹⁹F) NMR for Stereochemical Analysis and Chemical Shift Anisotropy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. For this compound, the fluorine atom on the phenyl ring would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.
In stereochemical analysis, if the compound were chiral and resolved into enantiomers, ¹⁹F NMR in the presence of a chiral solvating agent or a chiral derivatizing agent could potentially be used to distinguish between the enantiomers, which would exhibit separate signals. Furthermore, the magnitude of the coupling constants between the fluorine atom and adjacent protons (³JFH) on the aromatic ring would provide valuable information about the substitution pattern.
Chemical shift anisotropy (CSA) is a phenomenon where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While typically measured in solid-state NMR, its effects can sometimes be observed in solution. For this compound, CSA data could offer insights into the electronic distribution and symmetry of the C-F bond.
Proton (¹H) and Carbon-13 (¹³C) NMR in Structural Assignment
¹H and ¹³C NMR are fundamental for confirming the molecular structure.
¹H NMR: The proton spectrum would be expected to show distinct signals for the methoxy (B1213986) group (-OCH₃), the methine proton (-CH), the carboxylic acid proton (-COOH), and the four protons on the fluorophenyl ring. The integration of these signals would correspond to the number of protons in each group (3H, 1H, 1H, and 4H, respectively). The coupling patterns (splitting) of the aromatic protons would be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, which would be crucial for assigning their specific positions on the ring.
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. Key signals would include those for the carboxylic acid carbon, the methine carbon, the methoxy carbon, and the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature that confirms the position of the fluorine substituent. Other carbons in the ring would show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).
A hypothetical data table for the expected NMR signals is presented below.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid | δ ~10-12 (s, 1H) | δ ~170-175 |
| Methine | δ ~4.5-5.0 (s, 1H) | δ ~80-85 |
| Methoxy | δ ~3.5 (s, 3H) | δ ~55-60 |
| Aromatic C-F | - | δ ~155-160 (d, ¹JCF) |
| Aromatic C | δ ~7.0-7.6 (m, 4H) | δ ~115-135 |
Conformational Dynamics via Variable Temperature NMR
Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted bond rotation. For this compound, VT-NMR could be used to study the rotation around the single bonds, for instance, the bond between the phenyl ring and the chiral center. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the appearance of multiple conformers (rotamers), which would be observed as a broadening or splitting of the NMR signals. Analyzing these changes allows for the calculation of the energy barriers associated with these dynamic processes.
Infrared (IR) Spectroscopy for Functional Group Characterization and Conformational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C-O stretches of the acid and ether groups (in the 1000-1300 cm⁻¹ region), and the C-F stretch (around 1100-1200 cm⁻¹). The positions of these bands can provide subtle insights into intermolecular interactions, such as hydrogen bonding, which influences the conformation of the molecule in the solid state or in solution.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-O (Acid/Ether) | 1000-1300 |
| C-F (Aryl Fluoride) | 1100-1200 |
Mass Spectrometry (MS) for Molecular Characterization and Trace Analysis in Derivatized Forms
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It would be used to determine the molecular weight of this compound and to gain information about its structure from its fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular formula.
For trace analysis, particularly in complex matrices, the sensitivity and chromatographic behavior of the compound can be improved by derivatization. The carboxylic acid group is a common site for derivatization. For example, esterification (e.g., to form a methyl or trimethylsilyl (B98337) ester) would increase the volatility of the compound, making it more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization can also be used to introduce a tag that enhances ionization efficiency in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) MS, which is common in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Enzyme Interaction Mechanisms in Vitro Studies Involving Fluorinated Methoxyacetic Acid Analogs
Substrate Specificity and Binding Modes in Biocatalytic Reactions
Substrate specificity in enzymes is dictated by the precise geometric and electronic complementarity between the substrate and the enzyme's active site. For fluorinated analogs like 2-(2-fluorophenyl)-2-methoxyacetic acid, the fluorine atom can alter the molecule's conformation, polarity, and pKa, thereby affecting how it is recognized and bound by an enzyme.
Detailed research findings indicate that enzymes exhibit a high degree of discrimination for fluorinated substrates. For instance, the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya demonstrates a remarkable selectivity for a single fluorine substituent. nih.gov The enzyme achieves this high selectivity not primarily through molecular recognition in the ground state but through catalysis, where the lowered pKa of the α-protons on the fluorinated substrate allows for a much faster Cα-deprotonation pathway compared to its non-fluorinated counterpart. nih.gov This catalytic preference accelerates the hydrolysis rate by approximately 10,000-fold for the fluorinated substrate over acetyl-CoA. nih.gov
The binding modes of aromatic ligands in enzyme active sites, such as the heme pocket of peroxidases, are determined by specific interactions like hydrogen bonds and hydrophobic contacts. researchgate.net While not specific to this compound, studies on similar aromatic molecules show that their orientation relative to key catalytic residues is critical. The binding of acetylsalicylic acid to lactoperoxidase, for example, involves a hydrogen bond between the acetyl group and a conserved water molecule, which is crucial for positioning the substrate for reaction. researchgate.net In the case of fluorinated methoxyacetic acids, the fluorophenyl group would be expected to engage in hydrophobic interactions within the active site, while the carboxylate and methoxy (B1213986) groups would form hydrogen bonds or electrostatic interactions with polar or charged amino acid residues, orienting the C-F bond for potential cleavage.
| Factor | Description | Enzymatic Implication | Example Enzyme System |
|---|---|---|---|
| Fluorine Electronegativity | The high electronegativity of fluorine withdraws electron density, lowering the pKa of adjacent protons. | Enables alternative, faster catalytic pathways, such as Cα-deprotonation, enhancing substrate preference. nih.gov | Fluoroacetyl-CoA thioesterase (FlK) nih.gov |
| Steric Size | Fluorine's small van der Waals radius (similar to hydrogen) allows it to act as a minimal steric probe. | Permits binding in tightly constrained active sites where larger halogens would not fit, but can still alter electronic properties. nih.gov | Cytochrome P450s nih.govnih.gov |
| Hydrophobic Interactions | The fluorophenyl group contributes to the molecule's lipophilicity. | Guides the substrate into hydrophobic pockets within the enzyme's active site, influencing its orientation. researchgate.net | Heme Peroxidases researchgate.net |
| Hydrogen Bonding | The carboxylate and methoxy groups can act as hydrogen bond acceptors/donors. | Orients the substrate precisely relative to catalytic residues and cofactors. researchgate.net | Lactoperoxidase researchgate.net |
Mechanistic Aspects of Enzyme-Catalyzed C-F Bond Cleavage (e.g., Dehalogenation)
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its enzymatic cleavage a significant challenge. nih.govrsc.org Nevertheless, several classes of enzymes have been identified that can catalyze this difficult reaction through various mechanisms. umn.edunih.gov
Hydrolytic Dehalogenation: Fluoroacetate dehalogenases are a well-studied class of enzymes that cleave the C-F bond in fluoroacetate. researchgate.netresearchgate.net The proposed mechanism involves a two-step SN2 reaction. First, a nucleophilic aspartate residue in the active site attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of a covalent ester intermediate. researchgate.netresearchgate.net In the second step, a histidine-activated water molecule hydrolyzes this intermediate, releasing the product (glycolate) and regenerating the free enzyme. researchgate.net For a more complex substrate like this compound, a similar hydrolytic mechanism could be envisioned, although the increased steric bulk and electronic effects of the fluorophenyl and methoxy groups would likely influence the reaction rate.
Oxidative Dehalogenation: Metalloenzymes, particularly cytochrome P450 monooxygenases (CYPs), are known to cleave C-F bonds through oxidative mechanisms. nih.govrsc.org These enzymes utilize a powerful heme-based oxidant, Compound I, to hydroxylate aromatic rings. researchgate.netresearchgate.net In the case of fluorinated aromatic substrates, hydroxylation can occur at the carbon atom bearing the fluorine atom. This leads to the formation of an unstable hemiacetal-like intermediate which then spontaneously eliminates fluoride to yield a ketone or phenol (B47542) product. nih.gov This process, known as NIH shifting, is a common route for the defluorination of fluoroaromatics. nih.govresearchgate.net
Reductive Dehalogenation: Some microbial enzymes can catalyze the reductive cleavage of C-X bonds (where X is a halogen). While more common for chlorine and bromine, reductive defluorination pathways exist. scispace.com These reactions often involve electron transfer from a cofactor, such as a flavin or a corrinoid, to the substrate, generating a radical anion intermediate that subsequently fragments, releasing the fluoride ion. scispace.com
| Mechanism Type | Enzyme Class | Key Mechanistic Steps | References |
|---|---|---|---|
| Hydrolytic (SN2) | Dehalogenases (e.g., Fluoroacetate dehalogenase) | 1. Nucleophilic attack by an Asp residue. 2. Displacement of F- and formation of a covalent ester intermediate. 3. Hydrolysis of the intermediate by an activated water molecule. | researchgate.netresearchgate.net |
| Oxidative | Cytochrome P450s, Rieske dioxygenases | 1. Substrate oxidation by a high-valent metal-oxo species (e.g., P450 Compound I). 2. Hydroxylation at the fluorinated carbon. 3. Spontaneous elimination of HF from the unstable intermediate. | nih.govrsc.orgresearchgate.net |
| Reductive | Reductive Dehalogenases | 1. Electron transfer to the substrate. 2. Formation of a radical anion intermediate. 3. Fragmentation and release of F-. | scispace.com |
Enantioselective Recognition by Enzymes (e.g., Lipases, P450s)
Since this compound is a chiral molecule, its enantiomers can exhibit different biological activities and metabolic fates. Enzymes, being chiral catalysts, can differentiate between these enantiomers, a property known as enantioselectivity. This is fundamental to producing enantiomerically pure compounds through processes like kinetic resolution.
Lipases: Lipases are widely used in biocatalysis for the kinetic resolution of racemic carboxylic acids and esters due to their high enantioselectivity and broad substrate tolerance. mdpi.comnih.gov In a typical kinetic resolution of a racemic fluorinated acid, the lipase (B570770) will selectively catalyze the esterification of one enantiomer at a much higher rate than the other. For instance, lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica have been successfully used for the enantioselective esterification or hydrolysis of various fluorinated arylcarboxylic acids. mdpi.comresearchgate.net The enzymatic resolution of racemic β-amino carboxylic esters containing fluorophenyl groups using Burkholderia cepacia lipase (lipase PSIM) has been shown to produce both the unreacted ester and the product amino acid with excellent enantiomeric excess (ee ≥99%). nih.gov This high degree of selectivity arises from the three-dimensional structure of the enzyme's active site, which can more favorably accommodate the transition state for the reaction of one enantiomer over the other.
Cytochrome P450s: Cytochrome P450 enzymes can also exhibit enantioselectivity in their metabolism of chiral substrates. The binding of a chiral molecule within the P450 active site is often stereospecific, exposing different parts of the two enantiomers to the reactive heme center. nih.gov Studies on fluorinated steroid substrates with CYP17A1 and CYP21A2 have shown that the position of the fluorine atom can significantly influence the metabolic pathway and product distribution, indicating precise substrate orientation within the active site. nih.govrsc.org For a substrate like this compound, one enantiomer might bind in an orientation that facilitates defluorination, while the other might be hydroxylated at a different position on the aromatic ring or not be metabolized at all.
| Enzyme Class | Application | Principle of Recognition | Observed Outcome |
|---|---|---|---|
| Lipases (e.g., Burkholderia cepacia, Candida antarctica) | Kinetic Resolution (Esterification/Hydrolysis) | The chiral active site preferentially binds and stabilizes the transition state of one enantiomer, leading to a much faster reaction rate for that enantiomer. mdpi.com | Separation of racemates to yield products with high enantiomeric excess (ee >95%). mdpi.comnih.gov |
| Cytochrome P450s (e.g., CYP17A1, CYP21A2) | Stereoselective Metabolism | Differential binding of enantiomers in the active site exposes distinct sites on each molecule to the catalytic heme center. nih.gov | Enantiomer-specific reaction products or different rates of metabolism for each enantiomer. nih.govrsc.org |
Future Research Directions and Emerging Perspectives for 2 2 Fluorophenyl 2 Methoxyacetic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research into the synthesis of 2-(2-Fluorophenyl)-2-methoxyacetic acid is anticipated to prioritize the development of novel and sustainable methodologies. Current synthetic routes, while effective, may rely on traditional chemical processes that can be resource-intensive and generate significant waste. The principles of green chemistry are expected to guide the next generation of synthetic strategies, focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.
One promising area of exploration is the application of biocatalysis. The use of enzymes to catalyze key synthetic steps could offer a highly selective and environmentally benign alternative to conventional chemical catalysts. Researchers will likely investigate enzymatic pathways for the asymmetric synthesis of chiral derivatives of this compound, a critical step for its application in pharmaceuticals and other life science fields.
Furthermore, the development of continuous flow manufacturing processes presents another significant opportunity for sustainable synthesis. umontreal.ca Flow chemistry can offer improved reaction control, enhanced safety, and reduced solvent usage compared to traditional batch processing. umontreal.ca Future studies will likely focus on optimizing flow reactor conditions for the synthesis of this compound, potentially leading to more efficient and scalable production methods.
The following table summarizes potential future synthetic approaches:
| Synthetic Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for asymmetric synthesis. |
| Continuous Flow Chemistry | Improved process control, enhanced safety, reduced waste, scalability. umontreal.ca | Optimization of reactor design and reaction parameters for continuous production. umontreal.ca |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Development of efficient photocatalytic systems for key bond-forming reactions. |
| Mechanochemistry | Reduced solvent usage, potential for novel solid-state reactions. | Exploration of solvent-free or low-solvent synthetic routes. |
Advanced Computational Design of Derivatives with Tailored Properties
The use of advanced computational modeling is poised to revolutionize the design of this compound derivatives with precisely tailored properties. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking simulations can provide deep insights into the structure-activity relationships of these molecules, enabling the rational design of new compounds with enhanced performance for specific applications. mdpi.comnih.gov
A key focus of future computational research will be the in-silico screening of virtual libraries of this compound derivatives. By systematically modifying the core structure with different functional groups, researchers can predict how these changes will affect properties such as binding affinity to biological targets, electronic properties for materials science applications, and reactivity in chemical transformations. This computational-first approach can significantly accelerate the discovery of new lead compounds while reducing the time and cost associated with experimental synthesis and testing. mdpi.com
For instance, in the context of drug discovery, molecular docking studies can be employed to predict the binding modes and affinities of novel derivatives with specific protein targets. nih.gov This information can guide the design of more potent and selective inhibitors or modulators of biological processes. Similarly, in materials science, DFT calculations can be used to predict the electronic and optical properties of new derivatives, facilitating the design of molecules with desired characteristics for applications in organic electronics or as functional additives in polymers. rsc.org
The iterative cycle of computational design, chemical synthesis, and experimental validation will be crucial for the successful development of next-generation this compound derivatives.
| Computational Technique | Application in Derivative Design | Desired Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Design of derivatives with tailored electronic and optical properties for materials science. mdpi.com |
| Molecular Docking | Simulation of ligand-protein binding interactions. | Identification of derivatives with high affinity and selectivity for biological targets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or chemical properties. | Development of predictive models to guide the design of more potent or effective compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and conformational flexibility of molecules. | Understanding the conformational preferences that influence biological activity or material properties. |
Development of New Applications in Chiral Chemistry and Materials Science
The unique structural features of this compound make it a promising candidate for a range of new applications in chiral chemistry and materials science. Its chiral nature, arising from the stereocenter at the alpha-carbon, is of particular interest for applications in asymmetric synthesis and chiral resolution.
In the field of chiral chemistry, future research is expected to explore the use of enantiomerically pure this compound as a chiral resolving agent. wikipedia.org The formation of diastereomeric salts with racemic mixtures of amines or other basic compounds could provide an efficient method for the separation of enantiomers. wikipedia.org Furthermore, its derivatives could serve as chiral auxiliaries or ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. frontiersin.orgencyclopedia.pub The presence of the fluorine atom can be advantageous for monitoring enantiomeric excess using 19F NMR spectroscopy.
In materials science, the incorporation of this compound or its derivatives into polymeric structures could lead to the development of novel chiral materials. These materials could find applications in areas such as chiral chromatography, enantioselective sensing, and asymmetric catalysis. The rigid phenyl group and the potential for hydrogen bonding through the carboxylic acid moiety could also be exploited to create self-assembling systems with interesting optical or electronic properties.
Emerging applications in these fields are summarized below:
| Field | Potential Application | Rationale |
| Chiral Chemistry | Chiral Resolving Agent | Formation of separable diastereomeric salts with racemic bases. wikipedia.org |
| Chiral Auxiliary in Asymmetric Synthesis | Covalent attachment to a substrate to direct the stereochemical outcome of a reaction. | |
| Chiral Ligand for Asymmetric Catalysis | Coordination to a metal center to create a chiral catalytic environment. frontiersin.org | |
| Materials Science | Chiral Stationary Phases for Chromatography | Separation of enantiomers based on differential interactions. |
| Enantioselective Sensors | Development of materials that exhibit a detectable response upon binding to a specific enantiomer. | |
| Functional Polymer Additives | Modification of polymer properties by introducing chirality and specific intermolecular interactions. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Fluorophenyl)-2-methoxyacetic acid, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. A common method includes:
- Step 1 : Alkylation of 2-fluorophenylacetic acid derivatives using methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methoxy group.
- Step 2 : Acid-catalyzed esterification or hydrolysis to achieve the final acetic acid moiety. Key intermediates include 2-(2-fluorophenyl)-2-hydroxyacetic acid, which is methylated to form the methoxy group .
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) to minimize side reactions. Purification via recrystallization or HPLC is recommended for high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies the methoxy singlet (~δ 3.3 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm).
- MS : High-resolution ESI-MS validates molecular weight (C₉H₉FO₃: theoretical 184.06 g/mol).
- IR : Stretching frequencies for carboxylic acid (1700–1750 cm⁻¹) and methoxy groups (~2850 cm⁻¹) confirm functional groups. Cross-referencing with computational data (e.g., PubChem entries) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments using NMR data for derivatives of this compound?
- Dynamic NMR (DNMR) : Assess rotational barriers of the methoxy group to distinguish between enantiomers or conformers.
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., L-proline derivatives). Discrepancies in NOESY/ROESY data may arise from solvent effects or dynamic processes, requiring complementary techniques .
Q. What experimental designs are recommended to evaluate the pharmacokinetic properties of this compound in drug delivery systems?
- In Vitro Studies :
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values).
- Plasma Stability : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS.
- In Vivo Studies :
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Electronic Effects : The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
- Steric Effects : Ortho-substitution creates steric hindrance, favoring reactions at the para position of the phenyl ring. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced byproduct formation.
- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) for high-yield recrystallization. Monitor purity via DSC to ensure thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
